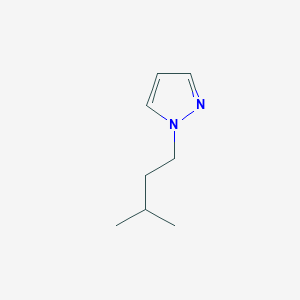

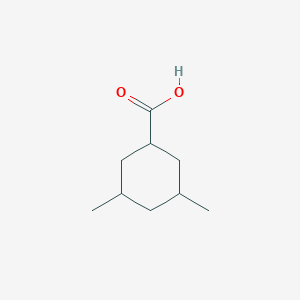

![molecular formula C9H12BrNOS B1343098 4-[(5-溴噻吩-2-基)甲基]吗啉 CAS No. 364793-76-0](/img/structure/B1343098.png)

4-[(5-溴噻吩-2-基)甲基]吗啉

描述

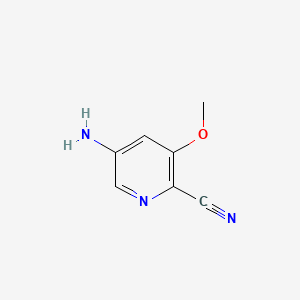

The compound 4-[(5-Bromothiophen-2-yl)methyl]morpholine is a derivative of morpholine, which is a heterocyclic amine characterized by a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. Morpholine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of substituted morpholines, such as 4-[(5-Bromothiophen-2-yl)methyl]morpholine, can involve a variety of synthetic routes. One approach includes a four-step synthesis from enantiomerically pure amino alcohols, with a key step being a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide . Other methods may involve cyclization reactions, condensation, and rearrangements to introduce the morpholine moiety into the desired molecular framework .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using spectroscopic methods such as IR, NMR, and MS technologies . X-ray analysis can also be employed to determine the steric structure of these compounds, providing insights into their three-dimensional conformation and the relationship between structure and biological activity .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, including nucleophilic aromatic substitution, which can be used to introduce additional functional groups or to modify the morpholine ring . The reactivity of these compounds can be influenced by the substituents on the morpholine ring and the presence of other reactive sites within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(5-Bromothiophen-2-yl)methyl]morpholine, such as solubility, can be critical for its application in pharmaceutical formulations or as an intermediate in chemical syntheses. For instance, solubility in different solvents can be a determining factor for the development of analytical methods for quantitative determination in various dosage forms . The physicochemical properties of morpholine derivatives can also influence their biological activities and their potential as therapeutic agents .

科学研究应用

合成和化学相互作用

吗啉衍生物的合成

吗啉衍生物,例如由 4-[(5-溴噻吩-2-基)甲基]吗啉制成的吗啉衍生物,已被开发用于抑制肿瘤坏死因子 alpha 和一氧化氮。一项值得注意的研究概述了一种绿色合成方法来生产这些化合物,突出了它们在药用化学中对潜在治疗应用的重要性 (Lei 等,2017)。

结构分析

对相关化合物晶体结构的研究提供了对其潜在用途的见解。例如,对“4-溴-2-(5-溴噻吩-2-基)-1-[(5-溴噻吩-2-基)甲基]-5,6-二甲基-1H-苯并咪唑”的研究揭示了其分子结构和潜在相互作用的详细信息,这可以为对类似化合物的进一步研究提供信息 (Geiger 等,2014)。

抗菌活性

新的合成途径导致了具有良好抗菌活性的吗啉缀合物的开发。这包括合成新型吗啉共轭二苯甲酮类似物,表明此类化合物在对抗微生物耐药性方面具有广泛的适用性 (Al‐Ghorbani 等,2017)。

在材料科学和生物化学中的应用

材料科学

与 4-[(5-溴噻吩-2-基)甲基]吗啉结构相关的噻吩衍生物的研究表明它们作为聚(氯乙烯)等材料的光稳定剂的有效性,表明它们在改善聚合物在紫外线辐射下的耐用性方面很有用 (Balakit 等,2015)。

生化研究

吗啉及其衍生物因其作为配体在与金属形成配合物中的作用而被探索用于生物化学应用。这项研究为理解基于吗啉的化合物的生化相互作用和潜在治疗应用提供了基础 (Ayeni & Egharevba,2015)。

安全和危害

属性

IUPAC Name |

4-[(5-bromothiophen-2-yl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNOS/c10-9-2-1-8(13-9)7-11-3-5-12-6-4-11/h1-2H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTAOCHKCUOJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619995 | |

| Record name | 4-[(5-Bromothiophen-2-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Bromothiophen-2-yl)methyl]morpholine | |

CAS RN |

364793-76-0 | |

| Record name | 4-[(5-Bromothiophen-2-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)

![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)